An In-depth Technical Guide to the Mechanism of Action of CE-245677
An In-depth Technical Guide to the Mechanism of Action of CE-245677
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-245677 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Tie2, TrkA, and TrkB. Developed initially for oncology indications, its investigation revealed significant on-target central nervous system (CNS) adverse effects, leading to the cessation of its clinical development. This technical guide provides a comprehensive overview of the mechanism of action of CE-245677, detailing its molecular targets, inhibitory activity, and the downstream signaling pathways it modulates. The document includes representative experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of kinase inhibition and drug development.
Introduction
Receptor tyrosine kinases are crucial mediators of cellular signaling, regulating a wide array of physiological processes, including cell growth, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of numerous diseases, most notably cancer. The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, and the Tek/Tie2 receptor are key players in neuronal function and vascular biology, respectively. Their involvement in pathological conditions has made them attractive targets for therapeutic intervention. CE-245677 emerged as a dual inhibitor of the Trk family of receptors and Tie2, demonstrating potent enzymatic and cellular activity.
Molecular Targets and Inhibitory Activity
CE-245677 is a reversible inhibitor that targets the ATP-binding pocket of Tie2, TrkA, and TrkB kinases.[1][2] Its inhibitory activity has been quantified through various in vitro assays, demonstrating high potency against its primary targets.
Data Presentation: In Vitro Inhibitory Activity of CE-245677
| Target | Cellular IC50 (nM) |
| Tie2 | 4.7[1][2] |
| TrkA | 1[1][2] |
| TrkB | 1[1][2] |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) of CE-245677 in cellular assays.
Furthermore, CE-245677 exhibits significant selectivity for its primary targets over other related angiogenic receptor tyrosine kinases. It has been reported to be over 100-fold more selective against kinases such as KDR (VEGFR2), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor).[1]
Signaling Pathways Modulated by CE-245677
The therapeutic effects and side-effect profile of CE-245677 are a direct consequence of its inhibition of the Tie2 and Trk signaling pathways.
Tie2 Signaling Pathway
The Tie2 receptor, activated by its angiopoietin ligands (Ang1 and Ang2), is critical for vascular stabilization and angiogenesis. Inhibition of Tie2 by CE-245677 disrupts these processes by blocking downstream signaling cascades.
TrkA and TrkB Signaling Pathways
The Trk receptors are activated by neurotrophins; Nerve Growth Factor (NGF) for TrkA, and Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB. These pathways are fundamental for neuronal survival, differentiation, and synaptic plasticity. CE-245677's inhibition of TrkA and TrkB disrupts these crucial neuronal functions.
Experimental Protocols
This section provides representative methodologies for key in vitro and in vivo assays used to characterize the activity and pharmacokinetic profile of kinase inhibitors like CE-245677.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
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Purified recombinant Tie2, TrkA, or TrkB kinase
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Kinase-specific substrate (e.g., Poly(Glu,Tyr) peptide)
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CE-245677
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Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-33P]ATP)
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Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
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Assay plates (e.g., 96-well or 384-well)
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Detection reagents (e.g., scintillation fluid or luminescence-based ADP detection kit)
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Plate reader (scintillation counter or luminometer)
Method:
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Prepare serial dilutions of CE-245677 in an appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.
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In the wells of an assay plate, add the purified kinase and the specific substrate.
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Add the diluted CE-245677 or vehicle control to the respective wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
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Terminate the reaction.
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Measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, a reagent is added to quantify the amount of ADP produced.
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Calculate the percentage of inhibition for each concentration of CE-245677 relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
This protocol outlines a typical procedure for assessing the pharmacokinetic properties of an orally administered compound in a rodent model.
Animals:
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Male Sprague-Dawley rats (8-10 weeks old)
Materials:
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CE-245677 formulated for oral administration (e.g., in a suspension with a suitable vehicle)
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Oral gavage needles
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Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
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Centrifuge
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Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Method:
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Fast the rats overnight prior to dosing, with ad libitum access to water.
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Administer a single oral dose of the CE-245677 formulation to each rat via oral gavage.
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Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).
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Process the blood samples by centrifugation to obtain plasma.
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Store the plasma samples at -80°C until analysis.
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Quantify the concentration of CE-245677 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Calculate key pharmacokinetic parameters, including:
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Cmax (maximum plasma concentration)
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Tmax (time to reach Cmax)
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AUC (area under the plasma concentration-time curve)
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t1/2 (elimination half-life)
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Oral bioavailability (F%), determined by comparing the AUC from oral administration to that from intravenous administration.
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CE-245677 has demonstrated good oral absorption in in vivo pharmacokinetic studies in rats, with a reported oral bioavailability (F) of 80%.[1][2]
Clinical Development and Rationale for Discontinuation
CE-245677 entered Phase I clinical trials for the treatment of certain cancers. However, the multiple-dose trials were halted due to the emergence of significant CNS adverse events in participants.[1] These adverse events included cognitive deficits, personality changes, and sleep disturbances, which were attributed to the on-target inhibition of Trk receptors in the brain.[1] The TrkB signaling pathway, in particular, is known to be involved in crucial CNS functions such as long-term potentiation, learning, and memory. The adverse events observed with CE-245677 resolved upon cessation of dosing.[1] This clinical outcome highlights the challenge of developing Trk inhibitors for systemic indications where CNS penetration can lead to undesirable on-target effects.
Conclusion
CE-245677 is a potent dual inhibitor of Tie2 and TrkA/B receptor tyrosine kinases with a well-defined mechanism of action. Its ability to potently inhibit these key signaling pathways provided a strong rationale for its development in oncology. However, the clinical experience with CE-245677 underscores the critical importance of considering the on-target effects of kinase inhibitors in non-target tissues, particularly the central nervous system. The detailed understanding of its mechanism of action, as outlined in this guide, remains valuable for the scientific community, offering insights into the biological roles of Tie2 and Trk signaling and informing the design of future kinase inhibitors with improved safety profiles.
